molecular formula C18H21ClN4 B12696150 Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-9-chloro-3-methyl-7-(1-methyl-1H-pyrrol-2-yl)- CAS No. 87566-38-9

Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-9-chloro-3-methyl-7-(1-methyl-1H-pyrrol-2-yl)-

Cat. No.: B12696150
CAS No.: 87566-38-9
M. Wt: 328.8 g/mol
InChI Key: RIWMAODVXNFHLX-UHFFFAOYSA-N
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Description

Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-9-chloro-3-methyl-7-(1-methyl-1H-pyrrol-2-yl)- is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a pyrazino ring fused to a benzodiazepine core.

Preparation Methods

The synthesis of Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-9-chloro-3-methyl-7-(1-methyl-1H-pyrrol-2-yl)- involves several steps. The synthetic route typically starts with the preparation of the pyrazino ring, followed by the introduction of the benzodiazepine core. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-9-chloro-3-methyl-7-(1-methyl-1H-pyrrol-2-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications as an anxiolytic and antidepressant agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It binds to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to a calming effect. This interaction is crucial for its anxiolytic and antidepressant properties. The pathways involved include modulation of neurotransmitter release and inhibition of neuronal excitability .

Comparison with Similar Compounds

Compared to other benzodiazepines, Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-9-chloro-3-methyl-7-(1-methyl-1H-pyrrol-2-yl)- is unique due to its pyrazino ring structure. Similar compounds include:

Properties

CAS No.

87566-38-9

Molecular Formula

C18H21ClN4

Molecular Weight

328.8 g/mol

IUPAC Name

9-chloro-3-methyl-7-(1-methylpyrrol-2-yl)-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C18H21ClN4/c1-21-8-9-23-14(12-21)11-20-18(17-4-3-7-22(17)2)15-10-13(19)5-6-16(15)23/h3-7,10,14H,8-9,11-12H2,1-2H3

InChI Key

RIWMAODVXNFHLX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(C1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CN4C

Origin of Product

United States

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